2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of a chloro substituent at the 5th position of the benzothiazole ring and an acetonitrile group at the 2nd position. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.
Mechanism of Action
Target of Action
The primary target of 2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile is the DprE1 enzyme . This enzyme plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
Mode of Action
The compound interacts with its target, the DprE1 enzyme, inhibiting its function . This interaction disrupts the normal functioning of the bacterium, leading to its inability to maintain its cell wall structure
Biochemical Pathways
The affected pathway is the cell wall biosynthesis of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, the compound disrupts this pathway, leading to the bacterium’s inability to maintain its cell wall structure . The downstream effects include the potential death of the bacterium, as the cell wall is crucial for its survival and proliferation .
Result of Action
The primary result of the action of this compound is the inhibition of the DprE1 enzyme . This inhibition disrupts the cell wall biosynthesis of Mycobacterium tuberculosis, potentially leading to the death of the bacterium .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile are not fully understood. It is known that benzothiazole derivatives have shown potent inhibition against M. tuberculosis . This suggests that this compound may interact with enzymes, proteins, and other biomolecules involved in the biochemical reactions of M. tuberculosis .
Cellular Effects
Given its potential anti-tubercular activity , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The exact molecular mechanism of action of this compound is not known. Benzothiazole derivatives have been found to inhibit M. tuberculosis , suggesting that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile typically involves the following steps:
Formation of 5-Chloro-2-aminobenzenethiol: This intermediate is prepared by the chlorination of 2-aminobenzenethiol using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Cyclization: The 5-Chloro-2-aminobenzenethiol undergoes cyclization with a suitable carbonyl compound, such as acetonitrile, in the presence of a catalyst like piperidine. This reaction forms the benzothiazole ring with the chloro substituent at the 5th position.
Nitrile Formation: The final step involves the introduction of the nitrile group at the 2nd position of the benzothiazole ring. This can be achieved through a nucleophilic substitution reaction using a cyanating agent like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters ensures consistency and reproducibility in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent at the 5th position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The benzothiazole ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), catalysts (piperidine, triethylamine).
Oxidation Reactions: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (dichloromethane, acetonitrile).
Reduction Reactions: Reducing agents (lithium aluminum hydride, hydrogen), solvents (ether, tetrahydrofuran), catalysts (palladium on carbon).
Major Products Formed
Substitution Reactions: 2-(5-Substituted-1,3-benzothiazol-2-yl)acetonitrile derivatives.
Oxidation Reactions: this compound sulfoxides or sulfones.
Reduction Reactions: 2-(5-Chloro-1,3-benzothiazol-2-yl)ethylamine.
Scientific Research Applications
2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimicrobial, anticancer, and anti-inflammatory agents.
Agriculture: It is employed in the development of agrochemicals such as herbicides, fungicides, and insecticides.
Material Science: It is used in the synthesis of organic semiconductors, dyes, and fluorescent materials.
Biological Research: It serves as a probe for studying enzyme activities and protein-ligand interactions.
Comparison with Similar Compounds
2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile can be compared with other benzothiazole derivatives such as:
2-(1,3-Benzothiazol-2-yl)acetonitrile: Lacks the chloro substituent, resulting in different chemical reactivity and biological activity.
2-(5-Methyl-1,3-benzothiazol-2-yl)acetonitrile: Contains a methyl group instead of a chloro group, leading to variations in its chemical and biological properties.
2-(5-Nitro-1,3-benzothiazol-2-yl)acetonitrile: The nitro group imparts different electronic properties, affecting its reactivity and applications.
The presence of the chloro substituent in this compound enhances its electron-withdrawing properties, making it more reactive in certain chemical reactions and potentially more potent in its biological activities.
Properties
IUPAC Name |
2-(5-chloro-1,3-benzothiazol-2-yl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2S/c10-6-1-2-8-7(5-6)12-9(13-8)3-4-11/h1-2,5H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOTWHHKZPEEEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(S2)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.